1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one

chitin synthase inhibition non-competitive inhibitor antifungal scaffold

This unsubstituted spiro[pyrrolidine-2,3'-quinolin]-2'-one scaffold is the validated pharmacophore core for non-competitive chitin synthase (CHS) inhibitors (IC50 0.10 mM) and a crystallographically confirmed fragment hit for ZIKV/EV-D68 proteases (PDB: 7H1N, 7GPS). Procuring this specific spirocyclic building block—not a monocyclic analog—ensures the conformational rigidity and 3D shape complementarity essential to its mechanism of action and multi-target promiscuity, supporting modular diversification for antifungal and antiviral SAR.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B13548654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1CC2(CC3=CC=CC=C3NC2=O)NC1
InChIInChI=1S/C12H14N2O/c15-11-12(6-3-7-13-12)8-9-4-1-2-5-10(9)14-11/h1-2,4-5,13H,3,6-8H2,(H,14,15)
InChIKeyABOZUPQQWCLVDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one: Core Scaffold Identity and Procurement-Relevant Profile


1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one (CAS 1824095-01-3) is a spirocyclic building block comprising a pyrrolidine ring fused at its C2 position to the C3′ position of a 3,4-dihydroquinolin-2-one moiety . With a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol , this compound serves as the unsubstituted core scaffold for a series of chitin synthase (CHS) inhibitors currently under investigation as next-generation antifungal agents. Unlike simple quinolinone analogs, the spiro junction imposes conformational rigidity that pre-organizes the pharmacophore, a feature directly exploited in fragment-based drug discovery campaigns targeting viral proteases and fungal cell-wall biosynthesis [1].

Why 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one Cannot Be Replaced by Common Quinolinone or Pyrrolidine Building Blocks


Procurement decisions that treat this spirocyclic scaffold as interchangeable with simpler 3,4-dihydroquinolin-2-one or pyrrolidine building blocks overlook three critical differentiators. First, the spiro junction enforces a fixed dihedral angle between the two ring systems that cannot be replicated by acyclic or monocyclic analogs, directly dictating the non-competitive CHS inhibition kinetics observed in derivatives [1]. Second, removal of the spiro center collapses the three-dimensional shape complementarity that has made this scaffold a validated fragment hit across multiple unrelated protein targets—including ZIKV NS2B-NS3 protease, enterovirus 3C protease, and the CD44 hyaluronan-binding domain [2]. Third, commercially available non-spirocyclic 3,4-dihydroquinolin-2-ones lack the synthetic handle at the pyrrolidine nitrogen that enables the modular diversification essential for structure-activity relationship (SAR) exploration [3]. Substitution with a non-spirocyclic quinolinone therefore does not merely alter potency; it eliminates the mechanism of action and the fragment validation pedigree that justify the scaffold's selection in antifungal and antiviral programs.

Head-to-Head Quantitative Evidence: 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one Scaffold vs. Comparators


Chitin Synthase Inhibition: Spiroquinolinone Derivatives Match Polyoxin B Potency with Non-Competitive Kinetics

The spiro[pyrrolidine-2,3'-quinolin]-2'-one scaffold delivers CHS inhibitors that match the potency of the natural product standard polyoxin B while operating through a distinct non-competitive mechanism. In the 2022 Wu et al. study, spiroquinolinone derivatives 5a, 5c, 5e, 5g, 5m, 5n, and 5o exhibited IC50 values of 0.12, 0.11, 0.13, 0.11, 0.17, 0.10, and 0.17 mM, respectively; the best compound (5n, IC50 = 0.10 mM) was essentially equipotent to polyoxin B (IC50 = 0.08 mM) [1]. Critically, enzyme kinetics confirmed non-competitive inhibition, meaning these compounds bind to an allosteric site distinct from the UDP-GlcNAc substrate pocket targeted by competitive inhibitors such as polyoxin B and nikkomycins [1]. This mechanistic differentiation is preserved when the scaffold is elaborated with piperazine fragments in the 2023 Liu et al. study: compound 4o achieved a Ki of 0.14 mM against CHS, again operating via non-competitive kinetics [2].

chitin synthase inhibition non-competitive inhibitor antifungal scaffold IC50

Antifungal Activity Against Candida albicans: Spiroquinolinone Derivatives Equal or Exceed Fluconazole Potency

Derivatives built on the 1'H-spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one scaffold demonstrate antifungal activity against C. albicans that matches or surpasses the clinical azole standard fluconazole. Wu et al. (2022) reported that two spiroquinolinone compounds exhibited stronger activity against C. albicans than fluconazole, and an additional five compounds showed activity equal to fluconazole [1]. In the 2023 study by Liu et al., compounds 4d, 4f, 4k, and 4n demonstrated stronger activity against C. albicans than both fluconazole and polyoxin B [2]. The antifungal selectivity of these compounds is underscored by their negligible antibacterial activity, aligning with a fungal cell-wall-specific mechanism that mammalian cells lack [1].

antifungal activity Candida albicans fluconazole comparator MIC

Activity Against Drug-Resistant Fungal Strains: Spiroquinolinone Scaffold Retains Potency Where Azoles Fail

A key differentiator of the spiro[pyrrolidine-2,3'-quinolin]-2'-one scaffold is its retained antifungal activity against drug-resistant clinical isolates. Wu et al. (2022) specifically evaluated their spiroquinolinone derivatives against micafungin-resistant C. albicans strains and multiple other drug-resistant fungal variants, reporting significant antifungal activity [1]. Sorbitol protection assays confirmed that activity was mediated through cell-wall chitin synthesis inhibition rather than membrane disruption, validating the target engagement pathway [1]. Liu et al. (2023) corroborated these findings, showing that the piperazine-containing spiroquinolinone derivatives retained potency against drug-resistant fungal variants, and that combination with fluconazole or polyoxin B produced synergistic or additive effects [2]. In contrast, fluconazole-resistant strains typically show cross-resistance to other azoles, limiting the utility of simple azole scaffold substitution.

drug-resistant fungi micafungin-resistant multidrug resistance antifungal resistance

Multi-Target Fragment Validation: The Same Spirocyclic Core Binds Three Structurally Unrelated Protein Targets in PanDDA Crystallographic Screens

The unsubstituted 1'H-spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one core has been identified as a crystallographically validated fragment hit across three independent PanDDA (Pan-Dataset Density Analysis) campaigns: (1) Zika virus NS2B-NS3 protease (PDB 7H1N), where the (2S)-enantiomer (U4C) and (2R)-enantiomer (W2M) co-crystallized in the same asymmetric unit [1]; (2) Enterovirus D68 3C protease (PDB 7GPS, resolution 1.48 Å), again with the (2S)-enantiomer bound [2]; and (3) the murine CD44 hyaluronan-binding domain (PDB 5SC7, resolution 1.20 Å), where the (2R)-enantiomer significantly augmented an inducible binding pocket [3]. This multi-target fragment promiscuity is a hallmark of privileged scaffolds and is not observed for the corresponding non-spirocyclic 3,4-dihydroquinolin-2-one fragment, which lacks the pyrrolidine ring essential for the additional hydrogen-bonding and hydrophobic contacts seen in all three structures.

fragment-based drug discovery PanDDA crystallographic fragment screening ZIKV protease CD44

Commercial Purity and Availability: 98% Purity with Full Quality Assurance Documentation Supports Reproducible SAR

1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one is commercially available at 98% purity from established vendors including AKSci (catalog 1902EZ) and Leyan (catalog 1598531), with standard long-term storage conditions (cool, dry place) and non-hazardous transport classification . This contrasts with many spirocyclic building block alternatives such as spiro-oxindoles (e.g., spiro[indoline-3,4'-piperidine] derivatives) that are commonly listed at 95% purity, introducing an additional 3% impurity burden that complicates SAR interpretation and necessitates repurification . The availability of certificate of analysis (CoA) and safety data sheet (SDS) documentation upon request further supports GLP-compliant procurement workflows.

chemical procurement building block purity quality assurance SAR reproducibility

Broad-Spectrum Antifungal Coverage: Spiroquinolinone Derivatives Extend Beyond C. albicans to Cryptococcus and Aspergillus spp.

Spiroquinolinone scaffold derivatives deliver broad-spectrum antifungal coverage extending beyond Candida to Cryptococcus and Aspergillus species. Wu et al. (2022) reported that four or five spiroquinolinone derivatives exhibited antifungal activity against C. neoformans, A. fumigatus, and A. flavus that was as high as fluconazole [1]. Liu et al. (2023) confirmed that compounds 4f, 4n, and 4o demonstrated better activity against A. flavus than both fluconazole and polyoxin B, while compound 4d matched fluconazole against C. neoformans and A. fumigatus [2]. This spectrum is particularly noteworthy because echinocandins show limited activity against Cryptococcus species, and azole resistance in Aspergillus is a growing clinical problem, positioning the spiroquinolinone scaffold as a chemotype capable of addressing gaps in the current antifungal armamentarium.

broad-spectrum antifungal Cryptococcus neoformans Aspergillus fumigatus Aspergillus flavus

Procurement-Guiding Application Scenarios for 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one


Antifungal Lead Optimization Targeting Chitin Synthase

Programs seeking non-azole, non-echinocandin antifungal leads should procure this scaffold as the core building block for SAR expansion. Derivatives have demonstrated CHS IC50 values as low as 0.10 mM with non-competitive kinetics [1], matching polyoxin B potency (0.08 mM) while avoiding competitive-site resistance liabilities. The scaffold's modularity—with functionalizable positions at the lactam nitrogen, the pyrrolidine nitrogen, and the aromatic ring—enables systematic exploration of potency, selectivity, and pharmacokinetic parameters [2]. Compounds derived from this scaffold have shown synergistic effects with fluconazole, supporting combination therapy strategies [2].

Fragment-to-Lead Campaigns Against Viral Proteases

The unsubstituted scaffold is a validated fragment hit against ZIKV NS2B-NS3 protease and enterovirus D68 3C protease, with high-resolution crystal structures (1.20–1.48 Å) available in the PDB under entries 7H1N and 7GPS [3]. Both enantiomers (U4C/S-enantiomer and W2M/R-enantiomer) co-crystallize in the ZIKV protease active site, providing immediate vectors for structure-guided growth. Procurement of the racemic or enantiopure building block enables fragment elaboration using the extensive crystallographic data already deposited by the PanDDA analysis group, dramatically accelerating the hit-to-lead timeline relative to de novo fragment discovery [3].

Drug-Resistant Fungal Infection Programs

For programs specifically targeting multidrug-resistant Candida, Cryptococcus, and Aspergillus isolates, this scaffold offers a validated starting point. Published data confirm that spiroquinolinone derivatives retain activity against micafungin-resistant C. albicans and other drug-resistant variants, with the sorbitol protection assay confirming on-target cell-wall chitin synthesis inhibition [4]. The broad-spectrum coverage across the three principal invasive fungal genera—combined with the non-competitive inhibition mechanism that reduces susceptibility to active-site resistance mutations—positions this scaffold as a high-priority procurement for anti-resistance antifungal discovery [4][5].

Multi-Target Privileged Scaffold Library Synthesis

Organizations building diversity-oriented synthesis libraries or privileged scaffold collections should include this spirocyclic core based on its demonstrated multi-target fragment promiscuity. The scaffold has produced validated hits against three structurally unrelated targets (ZIKV protease, EV-D68 3C protease, and CD44 hyaluronan-binding domain) [3], a track record unmatched by the corresponding non-spirocyclic 3,4-dihydroquinolin-2-one. Its commercial availability at 98% purity with full documentation enables immediate incorporation into parallel synthesis workflows without the upfront investment in custom scaffold synthesis .

Quote Request

Request a Quote for 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.